molecular formula C18H36N2O2S B4985335 1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL CAS No. 61075-49-8

1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL

Cat. No.: B4985335
CAS No.: 61075-49-8
M. Wt: 344.6 g/mol
InChI Key: YSQRUZNODPSLEX-UHFFFAOYSA-N
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Description

1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL is a complex organic compound that features both cyclohexylamino and hydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL typically involves multiple steps:

    Formation of the cyclohexylamino group: This can be achieved through the reaction of cyclohexylamine with an appropriate halogenated precursor.

    Introduction of the hydroxypropyl group: This step might involve the reaction of a hydroxypropyl halide with the intermediate formed in the first step.

    Thioether formation: The final step could involve the reaction of the intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL can undergo various types of chemical reactions:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce simpler alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving amines and alcohols.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of 1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylamino)-2-propanol: Similar structure but lacks the thioether linkage.

    3-(Cyclohexylamino)-1-propanol: Similar structure but lacks the hydroxypropyl group.

    Cyclohexylamine: A simpler compound with only the cyclohexylamino group.

Uniqueness

1-(CYCLOHEXYLAMINO)-3-{[3-(CYCLOHEXYLAMINO)-2-HYDROXYPROPYL]SULFANYL}PROPAN-2-OL is unique due to its combination of cyclohexylamino, hydroxypropyl, and thioether groups, which can confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

1-(cyclohexylamino)-3-[3-(cyclohexylamino)-2-hydroxypropyl]sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O2S/c21-17(11-19-15-7-3-1-4-8-15)13-23-14-18(22)12-20-16-9-5-2-6-10-16/h15-22H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQRUZNODPSLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CSCC(CNC2CCCCC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385870
Record name ST000561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61075-49-8
Record name ST000561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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